molecular formula C15H14Cl2FNO3 B8371328 Benzenepropanoic acid,2,4-dichloro-a-[(cyclopropylamino)methylene]-5-fluoro-b-oxo-, ethyl ester

Benzenepropanoic acid,2,4-dichloro-a-[(cyclopropylamino)methylene]-5-fluoro-b-oxo-, ethyl ester

Cat. No.: B8371328
M. Wt: 346.2 g/mol
InChI Key: ARMCOAAVDPXPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenepropanoic acid,2,4-dichloro-a-[(cyclopropylamino)methylene]-5-fluoro-b-oxo-, ethyl ester is a synthetic organic compound with the molecular formula C15H14Cl2FNO3 This compound is characterized by the presence of a cyclopropylamino group, a dichlorofluorobenzoyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid,2,4-dichloro-a-[(cyclopropylamino)methylene]-5-fluoro-b-oxo-, ethyl ester typically involves the following steps:

    Formation of 2,4-dichloro-5-fluorobenzoyl chloride: This is achieved by treating 2,4-dichloro-5-fluorobenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride under reflux conditions.

    Reaction with ethyl 3-cyclopropylaminoacrylate: The resulting 2,4-dichloro-5-fluorobenzoyl chloride is then reacted with ethyl 3-cyclopropylaminoacrylate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using continuous-flow processes. These processes offer advantages such as higher yields, reduced reaction times, and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid,2,4-dichloro-a-[(cyclopropylamino)methylene]-5-fluoro-b-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorofluorobenzoyl group, where nucleophiles replace the chlorine or fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Benzenepropanoic acid,2,4-dichloro-a-[(cyclopropylamino)methylene]-5-fluoro-b-oxo-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanoic acid,2,4-dichloro-a-[(cyclopropylamino)methylene]-5-fluoro-b-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dichloro-5-fluorobenzoate
  • Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)prop-2-enoate

Uniqueness

Benzenepropanoic acid,2,4-dichloro-a-[(cyclopropylamino)methylene]-5-fluoro-b-oxo-, ethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyclopropylamino group, in particular, distinguishes it from other similar compounds and contributes to its unique properties .

Properties

Molecular Formula

C15H14Cl2FNO3

Molecular Weight

346.2 g/mol

IUPAC Name

ethyl 2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate

InChI

InChI=1S/C15H14Cl2FNO3/c1-2-22-15(21)10(7-19-8-3-4-8)14(20)9-5-13(18)12(17)6-11(9)16/h5-8,20H,2-4H2,1H3

InChI Key

ARMCOAAVDPXPRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2CC2

Origin of Product

United States

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